3-Hydroxy-5-oxocyclohex-3-enecarboxylic acid
Overview
Description
Scientific Research Applications
Chemical Synthesis and Receptor Agonists
A range of aryl derivatives of 2-amidocyclohex-1-ene carboxylic acid, a compound structurally related to 3-hydroxy-5-oxocyclohex-3-enecarboxylic acid, has been synthesized. These derivatives have shown potential as agonists for hydroxyl-carboxylic acid (HCA) receptors, specifically HCA2. This research demonstrates the relevance of these compounds in modulating receptor activation, highlighting their importance in biochemical research (Bobiļeva et al., 2014).
Benzil-Benzilic-Acid-Type Rearrangement
Research on the benzil-benzilic-acid-type rearrangement of related compounds to this compound has been conducted. This study provides insights into the chemical behavior of cyclohexenone derivatives during alkaline treatment, furthering our understanding of chemical rearrangements in cyclohexenones (Schaltegger & Bigler, 1986).
Stereochemically Controlled Synthesis
A study focusing on the stereochemically controlled synthesis of endo-2-aryl-6-oxobicyclo[3.2.1]octanes from 4-arylcyclohex-3-enecarboxylic acids, closely related to this compound, has been conducted. This research is significant for its exploration of intramolecular alkylations and cyclizations, contributing to the field of organic synthesis (Ghatak et al., 1976).
Aromatization Studies
An investigation into the aromatization of 4-oxocyclohexanecarboxylic acid to 4-hydroxybenzoic acid identified an intermediate compound, (+)-4-oxocyclohex-2-enecarboxylic acid, closely related to the target molecule. This study contributes to the understanding of biochemical pathways in microorganisms and their metabolic processes (Kaneda et al., 1995).
Ligand Binding Studies
Research on 3-hydroxycyclopent-1-enecarboxylic acid, a structural analogue of this compound, reveals its potential as a ligand for specific binding sites in the central nervous system. Such studies are crucial for understanding ligand-receptor interactions and developing therapeutic agents (Vogensen et al., 2013).
Properties
IUPAC Name |
3-hydroxy-5-oxocyclohex-3-ene-1-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O4/c8-5-1-4(7(10)11)2-6(9)3-5/h3-4,8H,1-2H2,(H,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFWUMOXUFYJSOZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)C=C1O)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60560933 | |
Record name | 3-Hydroxy-5-oxocyclohex-3-ene-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60560933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56066-20-7 | |
Record name | 3-Hydroxy-5-oxocyclohex-3-ene-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60560933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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